molecular formula C6H12O4S B2440576 Methyl 4-methanesulfonylbutanoate CAS No. 67399-14-8

Methyl 4-methanesulfonylbutanoate

Cat. No.: B2440576
CAS No.: 67399-14-8
M. Wt: 180.22
InChI Key: AXBHSQJTKHWHLX-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfonylbutanoate is an organic compound with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol . It is a methyl ester derivative of 4-methanesulfonylbutanoic acid and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methanesulfonylbutanoate can be synthesized through the esterification of 4-methanesulfonylbutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methanesulfonylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methanesulfonylbutanoate involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in biochemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methanesulfonylbutanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also distinguishes it from other similar compounds .

Properties

IUPAC Name

methyl 4-methylsulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-10-6(7)4-3-5-11(2,8)9/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBHSQJTKHWHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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